Baclofen

Catalog No.
S520385
CAS No.
1134-47-0
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baclofen

CAS Number

1134-47-0

Product Name

Baclofen

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)

InChI Key

KPYSYYIEGFHWSV-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
7.12e-01 g/L

Synonyms

Apo Baclofen, Apo-Baclofen, ApoBaclofen, Atrofen, AWD, Baclofen, Ba-34,647, Ba-34647, Ba34,647, Ba34647, Baclofène Irex, Baclofène-Irex, BaclofèneIrex, Baclofen, Baclofen AWD, Baclophen, Baclospas, beta-(Aminomethyl)-4-chlorobenzenepropanoic Acid, beta-(p-Chlorophenyl)-gamma-aminobutyric Acid, Chlorophenyl GABA, CIBA-34,647-BA, CIBA34,647BA, Clofen, GABA, Chlorophenyl, Gen Baclofen, Gen-Baclofen, GenBaclofen, Genpharm, Lebic, Liorésal, Lioresal, Nu Baclo, Nu-Baclo, NuBaclo, PCP-GABA, PMS Baclofen, PMS-Baclofen, PMSBaclofen

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

The exact mass of the compound Baclofen is 213.05566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)slightly soluble7.12e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755906. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Baclofen is a well-established, selective agonist for the GABA-B receptor, utilized extensively as a skeletal muscle relaxant for conditions like spasticity. As a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism involves reducing the release of excitatory neurotransmitters at the spinal cord level. The compound provided is the racemic (RS)-Baclofen, an equimolar mixture of the R- and S-enantiomers, which serves as the most common and historically significant form for both clinical use and preclinical research. Understanding the distinct properties of this racemic mixture compared to its constituent enantiomers and structural analogs is critical for appropriate experimental design and procurement.

Substituting racemic Baclofen with its individual enantiomers or structural analogs like Phenibut can lead to fundamentally different outcomes. The pharmacological activity of Baclofen resides almost exclusively in the R-(+)-enantiomer (Arbaclofen), which is significantly more potent at the GABA-B receptor than the S-(-)-enantiomer. In some models, the S-enantiomer is not merely inactive but may even produce opposing effects or interfere with the action of the R-enantiomer. Therefore, using the racemic mixture provides a specific, well-characterized 1:1 ratio of active and less-active components, a critical baseline for reproducibility. Analogs such as Phenibut, while also GABA-B agonists, differ in potency and may exhibit off-target effects, including action on dopamine levels, which are not characteristic of Baclofen. This makes racemic Baclofen a non-interchangeable standard for establishing baseline GABA-B-mediated effects.

Stereoselective GABA-B Receptor Binding: R-Enantiomer Dominance

The GABA-B receptor exhibits strong stereoselectivity for the enantiomers of Baclofen. In competitive binding assays using [3H]-Baclofen on cat cerebellum membranes, the R-(+)-enantiomer demonstrated an IC50 of 15 nM, while the S-(-)-enantiomer was approximately 118-fold less potent with an IC50 of 1.77 µM (1770 nM). The racemic mixture itself had an IC50 of 35 nM, reflecting the potent contribution of the R-enantiomer and the dilutive, low-affinity presence of the S-enantiomer. Other reports confirm the R-enantiomer (Arbaclofen) has 100- to 1000-fold greater specificity for the receptor than the S-enantiomer.

Evidence DimensionGABA-B Receptor Binding Affinity (IC50)
Target Compound Data35 nM (for Racemic Baclofen)
Comparator Or BaselineR-(+)-Baclofen: 15 nM; S-(-)-Baclofen: 1770 nM
Quantified DifferenceR-enantiomer is ~118x more potent than the S-enantiomer; Racemic mixture is ~2.3x less potent than pure R-enantiomer.
ConditionsInhibition of [3H]-Baclofen binding to GABA receptors in cat cerebellum membranes.

This quantifies why the racemic mixture's effect is driven by the R-enantiomer, making it a distinct pharmacological tool from either pure enantiomer for dose-response studies.

Functional Potency In Vivo: Racemic Baclofen vs. R-Enantiomer

The difference in binding affinity translates directly to in vivo functional potency. In a rat model of alcohol self-administration, 1.5 mg/kg of R-(+)-Baclofen produced a similar reduction in alcohol consumption as 3.0 mg/kg of racemic (±)-Baclofen. This demonstrates that the R-enantiomer is approximately twice as active as the racemic mixture, which is consistent with the racemic compound being a 1:1 mixture of the highly active R-enantiomer and a largely inactive S-enantiomer. The S-enantiomer was found to be ineffective even at doses 16 times higher than the minimum effective dose of R-baclofen in this model.

Evidence DimensionEffective Dose for Reducing Alcohol Self-Administration
Target Compound Data~3.0 mg/kg (for Racemic Baclofen)
Comparator Or BaselineR-(+)-Baclofen: ~1.5 mg/kg
Quantified DifferenceRacemic Baclofen requires approximately double the dose of pure R-(+)-Baclofen to achieve a similar functional effect.
ConditionsOperant, oral alcohol self-administration model in Sardinian alcohol-preferring (sP) rats.

For researchers needing a cost-effective, standard GABA-B agonist, racemic Baclofen provides a reliable dose-response profile, while those requiring maximal potency per milligram should select the R-enantiomer.

Solubility Profile: Handling and Formulation Implications of Baclofen Free Base

Baclofen as a free base is characterized by its low aqueous solubility. It is described as 'slightly soluble in water', with a reported solubility of 4.3 mg/mL. This property is critical for procurement decisions related to formulation. While this level of solubility is sufficient for some applications, achieving higher concentrations requires significant pH modification. For instance, solubility can be increased to >20 mg/mL in 0.1N NaOH or to 50 mg/mL in 1M HCl, converting the free base into a salt in situ. This makes the free base form ideal for non-aqueous systems or when controlled dissolution is needed, whereas applications requiring high-concentration aqueous stock solutions may necessitate the use of a salt form or pH adjustment.

Evidence DimensionAqueous Solubility
Target Compound Data4.3 mg/mL (in water)
Comparator Or BaselineSolubility in 1M HCl: 50 mg/mL; Solubility in 0.1N NaOH: >20 mg/mL
Quantified DifferenceSolubility is over 11-fold higher in 1M HCl compared to neutral water.
ConditionsAqueous solutions at ambient temperature.

This solubility data directly informs material selection; buyers needing high-concentration aqueous stocks should consider a salt form, while those working in organic media or requiring the neutral species will find the free base (CAS 1134-47-0) more suitable.

Establishing Baseline GABA-B Agonism in Preclinical Models

As the most widely studied and clinically used form, racemic Baclofen is the appropriate choice for establishing a baseline or reference standard for GABA-B receptor-mediated effects in models of spasticity, pain, or addiction. Its well-documented dose-response profile provides a solid foundation for comparing the efficacy of novel compounds.

Control Compound in Stereoselectivity Studies

When investigating the specific roles of GABA-B receptor enantiomers, racemic Baclofen is an essential control. It allows researchers to directly compare the effects of the pure R- and S-enantiomers against the 1:1 mixture, helping to elucidate any potential antagonistic or synergistic interactions between them.

Formulation Development for Non-Aqueous or Modified-Release Systems

The limited aqueous solubility of Baclofen free base makes it a suitable candidate for formulation in non-aqueous vehicles or for developing sustained-release depots where low solubility can be leveraged to control the dissolution rate. This contrasts with highly soluble salt forms that are preferred for immediate-release aqueous solutions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992)
Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.0556563 Da

Monoisotopic Mass

213.0556563 Da

Boiling Point

Decomposes

Heavy Atom Count

14

LogP

1.3
-0.96 (LogP)
1.3

Appearance

Solid powder

Melting Point

372 to 376 °F (NTP, 1992)
206 - 208 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H789N3FKE8

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.38%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (74.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (72.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (74.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (72.41%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (72.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (15.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H360 (67.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral baclofen is indicated for the treatment of spasticity resulting from multiple sclerosis and is particularly useful for the relief of flexor spasms and concomitant pain, clonus, and muscular rigidity. It may also be used to treat patients with spinal cord injuries and other spinal cord diseases. Baclofen should not be used to treat skeletal muscle spasms resulting from rheumatic disorders. Intrathecal baclofen is also indicated for the management of severe spasticity of the cerebral or spinal original in patients 4 years of age and older. It is reserved for patients unresponsive to oral baclofen therapy, or those who experience intolerable central nervous system side effects at effective doses. For use in spasticity due to traumatic brain injury, baclofen should be considered after at least one year of injury.
Treatment of alcohol dependence
Baclofen was initially designed in 1960 as a treatment for epilepsy. However, the drug subsequently demonstrated reduced efficacy compared to standard therapy. Baclofen regained widespread consideration in 1971 after it was found to effectively treat muscle spasticity in patients with various neurological disorders.

Livertox Summary

Baclofen is a centrally acting muscle relaxant commonly prescribed for spasticity in patients with multiple sclerosis. Baclofen has not been linked to rare instances of mild, self-limited, clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; GABA Agonists; Muscle Relaxants, Central
Autonomic Agents: Muscle Relaxants, Central

Pharmacology

In neurological diseases associated with spasm of the skeletal muscles, the clinical effects of baclofen occur due to baclofen action on reflex muscle contractions and of significant relief from painful spasm, automatism, as well as clonus. Baclofen, when used as indicated, improves mobility, increasing levels of independence, and facilitates both passive and active physiotherapy. Baclofen also stimulates gastric acid secretion [F2980]. GABA-B receptor activation by baclofen may produce protective neurological effects. Baclofen also possesses anti-inflammatory properties that may be of interest in the study of addiction treatment [A173938]. Preclinical studies have shown that GABA-B receptors have roles in memory storage and retrieval, reward, motivation, mood, as well as anxiety. Neuroimaging studies in humans indicate that baclofen produces region-specific alterations in brain activity.
Baclofen is a synthetic chlorophenyl-butanoic acid derivative used to treat spasms due to spinal cord damage and multiple sclerosis, muscle-relaxing Baclofen acts as a gamma-aminobutyric acid (GABA) agonist specific for GABA-B receptors. It acts at spinal and supraspinal sites, reducing excitatory transmission. (NCI04)

MeSH Pharmacological Classification

GABA-B Receptor Agonists

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BX - Other centrally acting agents
M03BX01 - Baclofen

Mechanism of Action

The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1134-47-0

Absorption Distribution and Excretion

Baclofen has an oral bioavailability of 70% to 85%. Following oral administration, it is rapidly absorbed through the gastrointestinal tract with peak plasma concentrations being reached two to three hours after ingestion. Peak effect is observed about four hours after intrathecal administration. The absorption is dose-dependent and increases with higher doses. There is intersubject variation in absorption. Administration of oral baclofen suspension with a high-fat meal resulted in 9% decrease in AUC and 33% decrease in Cmax compared to the fasted state.
About 70-80% of baclofen is eliminated in an unchanged form by renal excretion within 72 hours of administration. About 5% of the dose is excreted via the kidneys as metabolites. There is intersubject variation in elimination.
The volume of distribution of baclofen is 0.7 L/kg. As baclofen is mainly water-soluble, it does not readily cross the blood-brain barrier. Drug concentrations of baclofen in the cerebrospinal fluid are approximately 8.5 times lower than in the plasma.
The systemic clearance (CL/F) was 180 mL/min and the renal clearance was 103 mL/min following oral administration.

Metabolism Metabolites

Approximately 15% of the oral dose is metabolized in the liver, mainly by deamination. Deamination yields the main metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid, which is pharmacologically inactive.
~ 15% of the dose is metabolized in the liver, primarily by deamination. 70-80% of the dose is excreted unchanged or as metabolites in urine and the remainder is excreted in feces. Oral Baclofen is readily absorbed from the gastrointestinal tract. After oral administration, baclofen appears in the blodd within half an our. It is fairly distributed in most organs and body tissues. After oral administration of baclofen, about 85% is excreted unchanged in the urine and feces and the remainder is oxidatively dearninated in the liver to produce beta-(p-chlorophenyl)-gamma-hydroxybutyric acid as a major metabolite. (L1322). Route of Elimination: In a study using radiolabeled baclofen, approximately 85% of the dose was excreted unchanged in the urine and feces. Baclofen is excreted primarily by the kidney as unchanged drug; 70 - 80% of a dose appears in the urine as unchanged drug. The remainder is excreted as unchanged drug in the feces or as metabolites in the urine and feces. Half Life: 2.5-4 hours

Wikipedia

Baclofen

Biological Half Life

The half-life is 2-6 hours after oral administration and 1-5 hours following intrathecal administration. The apparent elimination half-life of baclofen oral suspension or granules is about 5.6 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Intrathecal baclofen therapy for severe spasticity in an adult with tethered cord syndrome: a case report

Yasutaka Takagi, Hiroshi Yamada, Hidehumi Ebara, Hiroyuki Hayashi, Satoshi Kidani, Kazu Toyooka, Yuji Ishino, Yoshiyuki Kitano, Aki Nakanami, Kenji Kagechika, Tetsutaro Yahata, Hiroyuki Tsuchiya
PMID: 34470662   DOI: 10.1186/s13256-021-03049-0

Abstract

Patients with tethered cord syndrome often suffer severe spasticity. To the best of our knowledge, intrathecal baclofen (ITB) therapy in a patient with tethered cord syndrome has not been reported previously. We describe a case in which ITB therapy was useful for treating severe spasticity in an adult with tethered cord syndrome.
We present the case of a 50-year-old Japanese woman with tethered cord syndrome and related conditions suffering from severe spasticity and pain in the lower limbs. She was born with a lumbosacral myelomeningocele, which was closed in the neonatal period. For 4-5 years before this presentation, spasticity in the lower limbs had been exacerbated without any obvious cause. She received rehabilitation and pharmacotherapy from a local doctor, but symptoms were unimproved, and her previous doctor referred her to this department. A test with 50 μg of intrathecally delivered baclofen showed total relief of spasticity and pain, so a pump was implanted for continuous baclofen delivery. During 24 months of follow-up, spasticity has remained under excellent control with baclofen at 38.5-41.0 μg/day.
ITB therapy proved extremely effective in this adult with severe spasticity from tethered code syndrome.


Effectiveness and safety of cervical catheter tip placement in intrathecal baclofen treatment of spasticity: A systematic review

Nora W Jacobs, Ellen M Maas, Marjolein Brusse-Keizer, Hans J S Rietman
PMID: 34160624   DOI: 10.2340/16501977-2857

Abstract

To evaluate the effectiveness and safety of intrathecal baclofen treatment of spasticity, administered via a cervical catheter tip.
A review of PubMed and the Cochrane Library up to September 2020. No restriction in study design. Two reviewers independently evaluated eligibility, extracted data and evaluated risk of bias. Studies were included in which patients were treated with intrathecal baclofen for spasticity, with the catheter tip at or above the first thoracic level, independent of diagnosis and age.
Thirteen studies were eligible, with a moderate to critical risk of bias. Improvement in spasticity was seen only in the upper extremity in 6% of subjects, only in the lower extremity in 2%, in both upper and lower extremities in 50% and without specification of location in 41%. Upper extremity function improved in 88% of cases. Neither drug-related (1%) nor technical (21%) complications occurred more often than in lower placement of the tip. Effects on respiratory function and sleep apnoea were not investigated.
Cervically administered intrathecal baclofen seems to improve upper extremity spasticity and function, without causing more complications than thoracolumbar intrathecal baclofen. However, the mainly drug-related complications have not been thoroughly investigated and the available literature is of poor methodological quality. Further research is needed to confirm the efficacy and safety of this procedure.


Treatment of spasticity in children and adolescents with cerebral palsy in Northern Europe: a CP-North registry study

Gunnar Hägglund, Sandra Julsen Hollung, Matti Ahonen, Guro L Andersen, Guðbjörg Eggertsdóttir, Mark S Gaston, Reidun Jahnsen, Ira Jeglinsky-Kankainen, Kirsten Nordbye-Nielsen, Ilaria Tresoldi, Ann I Alriksson-Schmidt
PMID: 34253183   DOI: 10.1186/s12883-021-02289-3

Abstract

Spasticity is present in more than 80% of the population with cerebral palsy (CP). The aim of this study was to describe and compare the use of three spasticity reducing methods; Botulinum toxin-A therapy (BTX-A), Selective dorsal rhizotomy (SDR) and Intrathecal baclofen therapy (ITB) among children and adolescents with CP in six northern European countries.
This registry-based study included population-based data in children and adolescents with CP born 2002 to 2017 and recorded in the follow-up programs for CP in Sweden, Norway, Denmark, Iceland and Scotland, and a defined cohort in Finland.
A total of 8,817 individuals were included. The proportion of individuals treated with SDR and ITB was significantly different between the countries. SDR treatment ranged from 0% ( Finland and Iceland) to 3.4% (Scotland) and ITB treatment from 2.2% (Sweden) to 3.7% (Denmark and Scotland). BTX-A treatment in the lower extremities reported 2017-2018 ranged from 8.6% in Denmark to 20% in Norway (p < 0.01). Mean age for undergoing SDR ranged from 4.5 years in Norway to 7.3 years in Denmark (p < 0.01). Mean age at ITB surgery ranged from 6.3 years in Norway to 10.1 years in Finland (p < 0.01). Mean age for BTX-A treatment ranged from 7.1 years in Denmark to 10.3 years in Iceland (p < 0.01). Treatment with SDR was most common in Gross Motor Function Classification System (GMFCS) level III, ITB in level V, and BTX-A in level I. The most common muscle treated with BTX-A was the calf muscle, with the highest proportion in GMFCS level I. BTX-A treatment of hamstring and hip muscles was most common in GMFCS levels IV-V in all countries.
There were statistically significant differences between countries regarding the proportion of children and adolescents with CP treated with the three spasticity reducing methods, mean age for treatment and treatment related to GMFCS level. This is likely due to differences in the availability of these treatment methods and/or differences in preferences of treatment methods among professionals and possibly patients across countries.


[Neurosurgery for Spasticity]

Takuya Uchiyama, Jun Takahashi
PMID: 34376618   DOI: 10.11477/mf.1436204464

Abstract

The sequelae of neurosurgical diseases are an increasingly important component of neurologists' clinical practice. Moreover, spasticity is one of the most common of these effects. While spasticity may be useful in compensating for a loss in motor strength, it frequently becomes harmful and leads to further functional losses. When patients with harmful spasticity cannot be managed through physical therapy, neurosurgical treatment must be considered. We present the current state of knowledge relating to the assessment and treatment of spasticity, especially selective peripheral neurotomy and intrathecal baclofen therapy. To continue developing therapies for spasticity, we must be familiar with the characteristics of various treatment methods used to treat spasticity and create frameworks for regional alliances that focus primarily on education and rehabilitation programs targeting spasticity treatment that involve patients, patients' families, and medical staff.


Attenuation of Sensory Transmission Through the Rat Trigeminal Ganglion by GABA Receptor Activation

Maryam Ranjbar Ekbatan, Brian E Cairns
PMID: 34311018   DOI: 10.1016/j.neuroscience.2021.07.018

Abstract

While the trigeminal ganglion is often considered a passive conduit of sensory transmission, neurons and satellite glial cells (SGCs) within it can release neurotransmitters and express neuroreceptors. Some trigeminal ganglion neurons contain the neurotransmitter γ-aminobutyric acid (GABA) and express GABA receptors. There is behavioral evidence that increased GABA levels in the trigeminal ganglion decreases nociception, while a loss of GABA receptors results in hyperalgesia, although the neural mechanisms for this remain to be investigated. In this study, the expression of GABA receptors by trigeminal ganglion neurons that innervate rat labial skin and masseter muscle was compared using immunohistochemistry. The effect of intraganglionic administration of GABA receptor agonists was investigated by single unit recording of trigeminal brainstem and ganglion neuron responses to stimulation of the labial skin and/or masseter muscle in anesthetized rats. The mean frequency of expression of GABA
and GABA
receptors by masseter and labial skin ganglion neurons was 62.5% and 92.7%, and 55.4% and 20.3%, respectively. The expression of both GABA receptors was significantly greater in skin ganglion neurons. Masticatory muscle evoked brainstem trigeminal neuron responses were significantly attenuated by intraganglionic injection of muscimol (GABA
) but not baclofen (GABA
). The mechanical sensitivity of slow and fast conducting masticatory muscle afferent fibers was decreased and increased, respectively, by intraganglionic injection of both muscimol and baclofen. Activation of GABA
receptors may exert a gating effect on sensory transmission through the trigeminal ganglion by decreasing putative nociceptive input and enhancing innocuous sensory input.


Effect of high-dose baclofen on agitation-related events among patients with unhealthy alcohol use receiving mechanical ventilation: Plea for a pharmacodynamic monitoring, the EEG

Nicolas Engrand, Fabian Roy-Gash, Damien Bouvier, Vera Dinkelacker
PMID: 34174459   DOI: 10.1016/j.accpm.2021.100910

Abstract




Sepsis or sympathetics? Paroxysmal sympathetic hyperactivity after pontine stroke

Pratibha Surathi, Jessica Sher, Nadeem Obaydou, Kathleen Mangunay Pergament
PMID: 34301695   DOI: 10.1136/bcr-2020-236873

Abstract

A 64-year-old man from nursing home with a pontine stroke 3 months ago, ventilator-dependent, presented with episodic fever, tachycardia and tachypnoea occurring several times a day. He was evaluated for sepsis and pulmonary embolism and was treated empirically with broad-spectrum antibiotics. But these episodes persisted. Due to the episodic nature and typical symptoms of sympathetic overactivity, in the setting of prior brain injury, paroxysmal sympathetic hyperactivity was considered. His antibiotics were discontinued, and he was treated symptomatically with baclofen and bromocriptine, which resulted in a partial reduction of these episodes.


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